{5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetic acid
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Overview
Description
2-(5-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is a complex organic compound that features a brominated aromatic ring, an imidazolidinone moiety, and a methoxyphenoxy acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multiple steps, including the bromination of an aromatic precursor, the formation of the imidazolidinone ring, and the introduction of the methoxyphenoxy acetic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(5-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated aromatic acids and imidazolidinone derivatives. Examples are:
- 2-(5-BROMO-2-ETHOXY-4-{[(4E)-1-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- 2-(5-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID
Uniqueness
The uniqueness of 2-(5-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11BrN2O6 |
---|---|
Molecular Weight |
371.14 g/mol |
IUPAC Name |
2-[5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C13H11BrN2O6/c1-21-9-3-6(2-8-12(19)16-13(20)15-8)7(14)4-10(9)22-5-11(17)18/h2-4H,5H2,1H3,(H,17,18)(H2,15,16,19,20)/b8-2+ |
InChI Key |
WYPOFYRKBJBACJ-KRXBUXKQSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC(=O)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)OCC(=O)O |
Origin of Product |
United States |
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